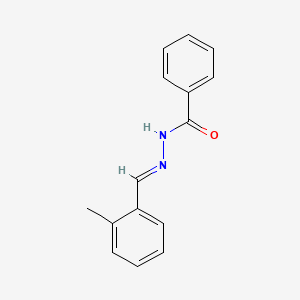

N'-(2-methylbenzylidene)benzohydrazide

Description

N'-(2-Methylbenzylidene)benzohydrazide is a hydrazone derivative synthesized via condensation of 2,4-dimethylbenzohydrazide and 2-methylbenzaldehyde . Its crystal structure reveals two planar phenyl rings (C1–C6 and C9–C14) with a dihedral angle of 88.45°, stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, forming chains along the b-axis . This compound belongs to the benzohydrazide class, known for diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name |

N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)11-16-17-15(18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZWZRMNHJYUGP-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 2-methylbenzaldehyde with benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process is catalyst-free, making it environmentally friendly and efficient .

Industrial Production Methods

While specific industrial production methods for N’-(2-methylbenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of N’-(2-methylbenzylidene)benzohydrazide.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(2-methylbenzylidene)benzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic properties, including antioxidant and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzohydrazide derivatives influence their reactivity and biological efficacy:

Key Insights :

- Electron-withdrawing groups (e.g., Cl, Br) enhance hydrogen bonding and antimicrobial activity .

- Methoxy or hydroxy groups improve solubility and stabilize crystal packing via polar interactions .

- The 2-methyl group in the target compound reduces steric hindrance, favoring planar conformations and intermolecular stabilization .

Key Insights :

- Halogenated derivatives (e.g., 4-Br, 2-Cl) exhibit superior antibacterial potency due to enhanced electrophilicity .

- The target compound’s methyl groups may reduce cytotoxicity compared to chlorinated analogs .

- Hydroxy substituents (e.g., 2-OH) correlate with antioxidant and anti-inflammatory activities but lower antimicrobial efficacy .

Physicochemical Properties

Key Insights :

- Methanol solubility of the target compound facilitates recrystallization and formulation .

- Chloroacetyl derivatives exhibit higher reactivity but require stabilization against hydrolysis .

Q & A

Q. What are the standard synthetic protocols for N'-(2-methylbenzylidene)benzohydrazide and its derivatives?

The compound is synthesized via a condensation reaction between 2-methylbenzaldehyde and benzohydrazide in ethanol or methanol under reflux. Purification involves recrystallization or chromatography. Advanced protocols use PEG 400 as a recyclable "green" solvent, achieving yields up to 85% at room temperature without catalysts .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography (using SHELX software ) and spectral techniques (FTIR, NMR, UV-Vis) are critical. For example, the imine (C=N) bond appears at 1650–1590 cm⁻¹ in IR spectra, while ¹H NMR reveals characteristic peaks for aromatic protons and hydrazide NH (~δ 12.10 ppm) .

Q. What in vitro assays are used to evaluate its biological activity?

Cytotoxicity is tested via MTT assays against cell lines like A549 (lung adenocarcinoma), with IC₅₀ values reported. Anti-inflammatory activity is assessed using carrageenan-induced edema models in rodents, while enzyme inhibition (e.g., acetylcholinesterase) is measured via Ellman’s method .

Advanced Research Questions

Q. How do substituents on the benzohydrazide moiety influence pharmacological activity?

- Electron-withdrawing groups (e.g., NO₂) : Enhance cytotoxicity (e.g., IC₅₀ = 15.6 μM for A549 cells in 3b ).

- Electron-donating groups (e.g., OMe) : Improve solubility but may reduce potency.

- Hydroxyl groups : Increase antioxidant potential via hydrogen bonding. Structure-activity relationships (SAR) are validated using molecular docking and density functional theory (DFT) .

Q. What strategies address low yields or purity in scaled-up synthesis?

- Solvent optimization : PEG 400 improves reaction homogeneity and reduces waste .

- Catalyst-free conditions : Avoid side reactions (e.g., hydrolysis of hydrazones).

- Chromatographic purification : Reverse-phase HPLC resolves rotameric mixtures (e.g., 3e and 3g ).

Q. How can computational methods enhance experimental design?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of E/Z isomers .

- Molecular docking : Identifies binding interactions with targets like AChE (PDB: 4EY7) .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal lattices .

Q. What experimental factors lead to data discrepancies in cytotoxicity studies?

- Rotameric equilibria : Hydrazones like 3e exhibit dynamic isomerism, altering bioactivity .

- Cell line variability : A549 vs. OVCAR cells show differential sensitivity due to metabolic profiles .

- Hydrolysis susceptibility : Hydrazone stability in physiological pH must be confirmed via HPLC .

Methodological Considerations

Q. How is crystallographic data validated for hydrazone derivatives?

- SHELXL refinement : Adjusts thermal parameters and validates bond lengths/angles (e.g., dihedral angles between aromatic rings: 88.45° in derivative structures ).

- Intermolecular interactions : N–H···O and C–H···O hydrogen bonds stabilize crystal packing .

Q. What analytical techniques resolve spectral ambiguities in hydrazone characterization?

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals.

- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 339.12 for 3a ).

Q. How are conflicting pharmacological results interpreted?

- Dose-response curves : Ensure IC₅₀ values are within a statistically significant range (p < 0.05).

- Meta-analysis : Compare data across derivatives (e.g., 3c vs. 3h ) to identify substituent trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.